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molecular formula C10H9NO3 B1348597 Methyl 3-amino-2-benzo[b]furancarboxylate CAS No. 57805-85-3

Methyl 3-amino-2-benzo[b]furancarboxylate

Cat. No. B1348597
M. Wt: 191.18 g/mol
InChI Key: OBUMBRZSVRGWFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06596726B1

Procedure details

A solution of methyl 3-aminobenzo[b]furan-2-carboxylate (0.28 g, 1.36 mmol) in formamide (5 mL) is heated at 135 C. for 4 h, then the temperature is raised to 170 C. After 4 h the reaction is cooled to 25° C. and a dark purple solid precipitates. The solid is collected by vacuum filtration and air dried to give 3H-benzofurano[3,2-d]pyrimid-4-one (118 mg, 46.6%). 1H NMR (DMSO) δ13.0 (1H, brs), 8.25 (1H, s), 8.05 (1H, d, J=8.1 Hz), 7.84 (1H, d, J=8.3 Hz), 7.68 (1H, t, J=7.7 Hz), 7.51 (1H, t, J=7.7 Hz).
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]2[CH:14]=[CH:13][CH:12]=[CH:11][C:4]=2[O:5][C:6]=1[C:7](OC)=[O:8].[CH:15]([NH2:17])=O>>[N:1]1[C:2]2[C:3]3[CH:14]=[CH:13][CH:12]=[CH:11][C:4]=3[O:5][C:6]=2[C:7](=[O:8])[NH:17][CH:15]=1

Inputs

Step One
Name
Quantity
0.28 g
Type
reactant
Smiles
NC=1C2=C(OC1C(=O)OC)C=CC=C2
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature is raised to 170 C
CUSTOM
Type
CUSTOM
Details
a dark purple solid precipitates
FILTRATION
Type
FILTRATION
Details
The solid is collected by vacuum filtration and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1=CNC(C2=C1C1=C(O2)C=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 118 mg
YIELD: PERCENTYIELD 46.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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